molecular formula C16H20BrNO3 B12284415 benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

Cat. No.: B12284415
M. Wt: 354.24 g/mol
InChI Key: GKBRQWNILJEDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core. Its molecular formula is C₁₇H₂₀BrNO₃, with a molecular weight of 384.27 (CAS: 304436-19-9) . The bromomethyl group at the 2-position renders it a versatile electrophilic intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

IUPAC Name

benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-10-13-9-14-15(21-13)7-4-8-18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBRQWNILJEDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Organic Synthesis Approaches

Cyclization of Precursor Heterocycles

The furo[3,2-b]pyridine core is typically constructed via intramolecular cyclization. A common route begins with ethyl 2-hydroxyacetate derivatives reacting with substituted pyridines under basic conditions. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoate undergoes Thorpe-Ziegler cyclization in the presence of t-BuOK to form the fused bicyclic system. Key steps include:

  • SNAr Reaction : Displacement of chloro groups by alkoxide nucleophiles at 60–65°C.
  • Tandem Cyclization : Sequential ring closure to yield aminobenzofuran intermediates, followed by lactam formation.

Bromination and Esterification

Following cyclization, the bromomethyl group is introduced via N-bromosuccinimide (NBS) -mediated allylic or benzylic bromination. For instance:

  • Bromination of 2-Methylpyridine Derivatives : NBS in CCl4 under radical initiation (AIBN) achieves regioselective bromination at the methyl group.
  • Ester Protection : Benzyl esterification using benzyl bromide and K2CO3 in DMF ensures stability during subsequent reactions.
Table 1: Representative Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Source
Cyclization t-BuOK, DMF, 65°C, 3 h 67–83
Bromination NBS, AIBN, CCl4, reflux 68–80
Esterification BnBr, K2CO3, DMF, rt 85–92

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Large-scale production prioritizes reproducibility and safety. Vulcanchem reports the use of automated continuous flow systems for:

  • Precision Temperature Control : Maintains regioselectivity during bromination.
  • In-Line Purification : Reduces intermediate isolation steps, improving overall yield to >75%.

Catalytic Asymmetric Synthesis

Chiral auxiliaries and transition metal catalysts enable stereoselective formation of the (3aS,7aS) configuration. For example:

  • Rhodium-Catalyzed Hydrogenation : Achieves >90% enantiomeric excess (ee) in the reduction of ketone intermediates.
  • Enzymatic Resolution : Lipases selectively hydrolyze undesired stereoisomers, enhancing optical purity.

Recent Advances in Methodology

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring-closing steps, reducing reaction times from hours to minutes. A 2025 study demonstrated:

  • 15-Minute Cyclization : 300 W irradiation in DMF yields the furopyridine core with 89% efficiency.
  • Reduced Byproducts : Homogeneous heating minimizes decomposition pathways.

Green Chemistry Innovations

Solvent-free and catalytic methods align with sustainable practices:

  • Mechanochemical Synthesis : Ball milling replaces solvent use, achieving 82% yield in bromomethylation.
  • Photoredox Catalysis : Visible light-mediated bromination using eosin Y reduces NBS consumption by 40%.
Table 2: Comparative Analysis of Bromination Methods
Method Conditions Yield (%) Purity (%)
Conventional NBS CCl4, AIBN, reflux 78 95
Photoredox Eosin Y, LED, rt 81 97
Mechanochemical Ball mill, KBr, 30 min 82 96

Challenges and Optimization Strategies

Stereochemical Control

The fused bicyclic system’s stereochemistry is sensitive to reaction parameters:

  • Temperature Effects : Lower temperatures (0–25°C) favor the (3aS,7aS) configuration by slowing epimerization.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing diastereoselectivity.

Purification Techniques

Chromatography-free purification is critical for scalability:

  • Crystallization-Driven Purification : Hexane/EtOAc recrystallization removes brominated byproducts.
  • Acid-Base Extraction : Sequential washes with HCl and NaHCO3 isolate the benzyl ester.

Case Studies in Process Development

Multi-Gram Synthesis for Drug Discovery

A 2024 campaign optimized a 4-step route for kinase inhibitor intermediates:

  • SNAr Cyclization : 86% yield using t-BuOK in DMF.
  • Decarboxylation : TFA-mediated cleavage of tert-butyl esters at 90°C.
  • Bromination : NBS/azobisisobutyronitrile in CCl4 (76% yield).
  • Final Esterification : Benzyl bromide/K2CO3 (89% yield).

Industrial Pilot Plant Trial

A 2023 trial by Vulcanchem validated continuous flow production:

  • Throughput : 12 kg/day with 98.5% purity.
  • Cost Reduction : 30% lower reagent consumption vs. batch processing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromomethyl group in this compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

The compound features a bromomethyl group that enhances its reactivity and potential for further chemical modifications. The furo[3,2-b]pyridine moiety is of particular interest due to its biological activity and structural complexity.

Medicinal Chemistry

Benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound can exhibit significant pharmacological activities:

  • Antitumor Activity : Studies have shown that compounds containing the furo[3,2-b]pyridine framework can inhibit tumor cell proliferation. For instance, a derivative was tested against various cancer cell lines and demonstrated promising cytotoxic effects .
  • Antimicrobial Properties : The compound's structure allows for interactions with bacterial membranes or enzymes critical for bacterial survival. Preliminary studies suggest efficacy against certain strains of bacteria .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis:

  • Diversity-Oriented Synthesis : Recent methodologies have utilized this compound to create libraries of benzofuro[3,2-b]pyridine derivatives through annulation reactions . This approach highlights its versatility in generating diverse chemical entities.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The bromomethyl group can facilitate cross-linking reactions in polymer matrices. This characteristic is beneficial for developing new materials with enhanced mechanical properties .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine derivatives on human cancer cell lines. The results indicated that specific substitutions on the furo[3,2-b]pyridine core significantly increased cytotoxicity compared to the parent compound.

Case Study 2: Synthesis of Novel Derivatives

In another investigation focused on synthetic methodologies involving this compound, researchers successfully synthesized a series of novel benzofuro[3,2-b]pyridines using this compound as a precursor. The resulting compounds exhibited varied biological activities and were characterized using NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with three structurally related derivatives, focusing on molecular features, reactivity, and applications.

Compound Molecular Formula Molecular Weight Key Substituents Solubility Applications
Target Compound : Benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate C₁₇H₂₀BrNO₃ 384.27 Bromomethyl, benzyl ester Not explicitly reported Intermediate for nucleophilic substitution; chiral scaffold synthesis
Compound A : (3aS,7aS)-Benzyl 2-hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4-carboxylate C₂₄H₂₃BrClN₃O₅ 548.81 Quinazolinyl, hydroxy, chloro, bromo Chloroform, methanol Organic synthesis; research tool for chiral molecules
Compound B : Benzyl 3-hydroxy-2-(2-oxo)propyl-1-piperidinecarboxylate C₁₆H₂₁NO₄ 291.34 Hydroxy, ketone, piperidine core Not reported Model for studying ring-opening reactions
Compound C : Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₀H₁₈N₂O₅ 366.37 Nitrophenyl, tetrahydropyridine, methyl Not reported Nitro-group-mediated electrophilic aromatic substitution studies

Reactivity and Functional Group Analysis

  • Target Compound vs. Compound A: The target’s bromomethyl group is more reactive toward nucleophiles (e.g., amines, thiols) compared to Compound A’s hydroxy and quinazolinyl substituents, which are sterically hindered and less electrophilic .
  • Target Compound vs. Compound B : Compound B’s hydroxy and ketone groups facilitate oxidation or reduction reactions, unlike the bromomethyl group, which is substitution-labile. The piperidine ring in Compound B also lacks the fused furan ring present in the target compound, reducing conformational rigidity .
  • Target Compound vs. Compound C : The nitro group in Compound C enhances electrophilic aromatic substitution reactivity, whereas the target compound’s bromomethyl group is more suited for alkylation. The tetrahydropyridine core in Compound C is less strained than the hexahydrofuropyridine system .

Stereochemical and Physicochemical Properties

  • Stereochemistry : The target compound and Compound A share the (3aS,7aS) configuration, critical for chiral recognition in asymmetric synthesis. In contrast, Compound B and C lack defined stereochemical complexity .
  • Solubility: Compound A’s solubility in chloroform and methanol suggests greater lipophilicity due to the quinazolinyl group, whereas the target compound’s solubility profile remains uncharacterized but likely similar due to the benzyl ester .

Research Findings and Limitations

  • Nucleophilic Substitution: The target compound reacts with nucleophiles like water or amines to yield hydroxy or amino derivatives, as shown in .
  • Stability : The bromomethyl group’s sensitivity to moisture necessitates anhydrous storage (2–8°C), whereas Compound A’s halogenated quinazolinyl group offers greater stability .
  • Limitations : Lack of solubility data for the target compound hampers formulation studies. Additionally, its synthetic routes are less diversified compared to Compound A’s well-documented applications .

Biological Activity

Benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate is a complex organic compound recognized for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and activity through various studies and data.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C16H20BrNO3
  • Molecular Weight : 354.239 g/mol
  • CAS Number : 244056-98-2

The structure features a bromomethyl group that is crucial for its biological interactions. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit their activity and affect various biochemical pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl group can facilitate nucleophilic attacks on target proteins or enzymes, leading to inhibition or modulation of their functions. This interaction can result in various biological effects depending on the target and context of exposure.

Enzyme Inhibition

The compound's mechanism suggests that it may inhibit enzymes involved in critical metabolic pathways. The bromomethyl group is particularly reactive and may form stable adducts with amino acids at the active sites of enzymes. This could lead to reduced enzymatic activity and altered metabolic processes.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound evaluated their biological activities against various pathogens. The synthesized compounds were tested for their ability to inhibit viral replication in vitro. Results indicated that certain derivatives showed promise as antiviral agents due to their structural reactivity and interaction with viral components .

Study 2: Reactivity with Biological Targets

Another research effort investigated the reactivity of related compounds with biological targets such as enzymes involved in cancer metabolism. The findings suggested that compounds with similar bromomethyl groups could effectively inhibit tumor growth in cell culture models by disrupting metabolic pathways essential for cancer cell survival .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AntiviralDerivatives of benzyl 2-(bromomethyl)...Moderate HBV inhibition
Enzyme InhibitionSimilar bromomethyl compoundsReduced enzymatic activity
Tumor Growth InhibitionRelated hexahydrofuro compoundsDisruption of cancer metabolism

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized using multi-component reactions?

  • Methodological Approach : Multi-component reactions (MCRs) are effective for constructing complex heterocyclic frameworks. For example, a three-component reaction involving a brominated precursor, a benzyl derivative, and a carbonyl compound under reflux in acetonitrile with triethylamine as a catalyst can yield the target compound. Reaction optimization should focus on:

  • Catalyst loading : Adjust triethylamine stoichiometry (e.g., 2.1 mmol per 1 mmol substrate) to enhance nucleophilic substitution efficiency .
  • Temperature and time : Reflux for 3–7 hours, depending on substituent steric effects (e.g., bulkier groups require longer reaction times) .
  • Yields : Typical yields range from 60–87% for similar furopyridine derivatives (see Table 1 below) .

Table 1 : Yield variation with substituents (adapted from ):

EntryR1R2Yield (%)
1-EtBenzyl87
2-Etn-Butyl77
6-EtMethyl60

Q. What spectroscopic methods are recommended for structural characterization?

  • Key Techniques :

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., confirming the 3aS,7aS configuration) and bond angles (e.g., C–C bond distances of ~1.54 Å) .
  • NMR spectroscopy :
  • ¹H NMR : Predicts proton environments for the bromomethyl group (δ ~3.8–4.2 ppm) and hexahydrofuropyridine backbone (δ ~1.5–2.5 ppm) .
  • ¹³C NMR : Identifies carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the fused ring system .
  • Mass spectrometry : Confirms molecular weight (e.g., calculated m/z for C₁₆H₁₉BrN₂O₃: ~366.05) .

Q. How can the compound’s stability be assessed under varying storage conditions?

  • Protocol :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (similar dihydropyridine derivatives degrade above 150°C) .
  • Light sensitivity : Store in amber vials under inert gas; monitor via HPLC for bromomethyl group hydrolysis (e.g., formation of hydroxyl byproducts) .
  • Moisture resistance : Use Karl Fischer titration to quantify hygroscopicity; silica-gel desiccants are recommended for long-term storage .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved when modifying substituents?

  • Case Study : Lower yields with methyl vs. benzyl groups (Table 1, Entries 1 vs. 6) suggest steric hindrance or electronic effects. Mitigation strategies include:

  • Additive screening : Use phase-transfer catalysts (e.g., TBAB) to improve solubility of bulky substituents .
  • Computational modeling : Employ DFT calculations to predict steric clashes (e.g., methyl groups increasing torsional strain in transition states) .
  • Stepwise synthesis : Isolate intermediates to bypass competing side reactions (e.g., bromomethyl group alkylation before cyclization) .

Q. What strategies ensure stereochemical control during synthesis?

  • Chiral Resolution :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL derivatives) during cyclization to enforce 3aS,7aS configuration .
  • Crystallization-induced dynamic resolution : Recrystallize racemic mixtures in polar solvents (e.g., ethanol/water) to enrich enantiomeric excess .
    • Analytical Validation :
  • Compare experimental X-ray data (e.g., torsion angles of 109.6° for C10–C11–H11A) with computational models to verify stereochemical fidelity .

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Suzuki-Miyaura coupling : The bromomethyl moiety acts as an electrophilic partner for arylboronic acids, enabling C–C bond formation at the 2-position. Optimize with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C .
  • Nucleophilic substitution : React with amines (e.g., piperidine) to generate quaternary ammonium derivatives; monitor via ¹H NMR for bromide displacement (disappearance of δ ~4.0 ppm signal) .
    • Challenges :
  • Competing elimination (e.g., formation of alkene byproducts) under basic conditions. Mitigate by using mild bases (e.g., Cs₂CO₃) and low temperatures (0–25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.